

Application Note and Protocol: Preparation of PF-4989216 Stock Solutions

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Compound of Interest

Compound Name: PF-4989216

Cat. No.: B612262

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Introduction

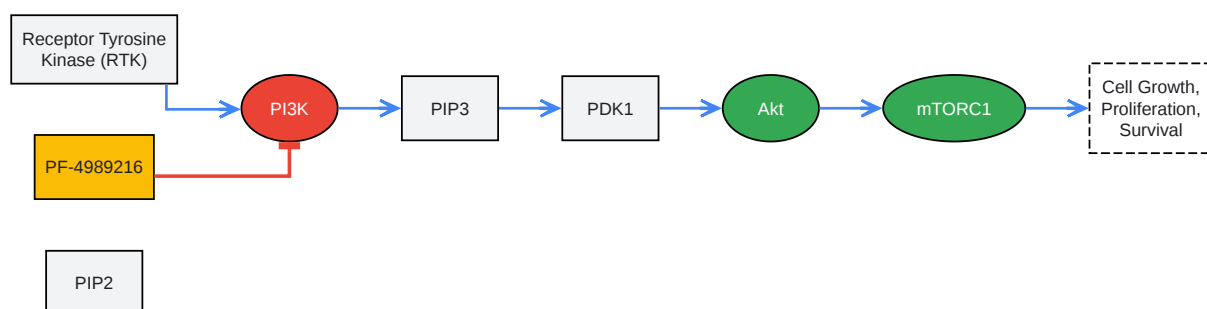
PF-4989216 is a potent, orally bioavailable, and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.^{[1][2]} It exhibits significant activity against various PI3K isoforms, with IC₅₀ values of 2 nM for p110 α , 142 nM for p110 β , 65 nM for p110 γ , and 1 nM for p110 δ .^[2] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway makes **PF-4989216** a valuable tool for cancer research, particularly in studies involving tumors with activating mutations in the PIK3CA gene.^[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of **PF-4989216** stock solutions for research use.

Data Presentation

The following table summarizes the key chemical and solubility properties of **PF-4989216**.

Property	Value	Reference
Chemical Name	4-(4-cyano-2-fluorophenyl)-2-(4-morpholinyl)-5-(1H-1,2,4-triazol-5-yl)-3-thiophenecarbonitrile	[1]
CAS Number	1276553-09-3	[1]
Molecular Formula	C18H13FN6OS	[1]
Molecular Weight	380.4 g/mol	[1][2]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility (DMSO)	25 mg/mL (65.7 mM); 71 mg/mL (186.65 mM) with sonication	[1][2]
Solubility (DMF)	25 mg/mL (65.7 mM)	[1]
Solubility (Ethanol)	1 mg/mL (2.63 mM); 7 mg/mL (18.4 mM) with heating	[1][2]
Storage (Solid)	-20°C for up to 3 years	[2]
Storage (in Solvent)	-80°C for up to 1 year	[2]

Signaling Pathway



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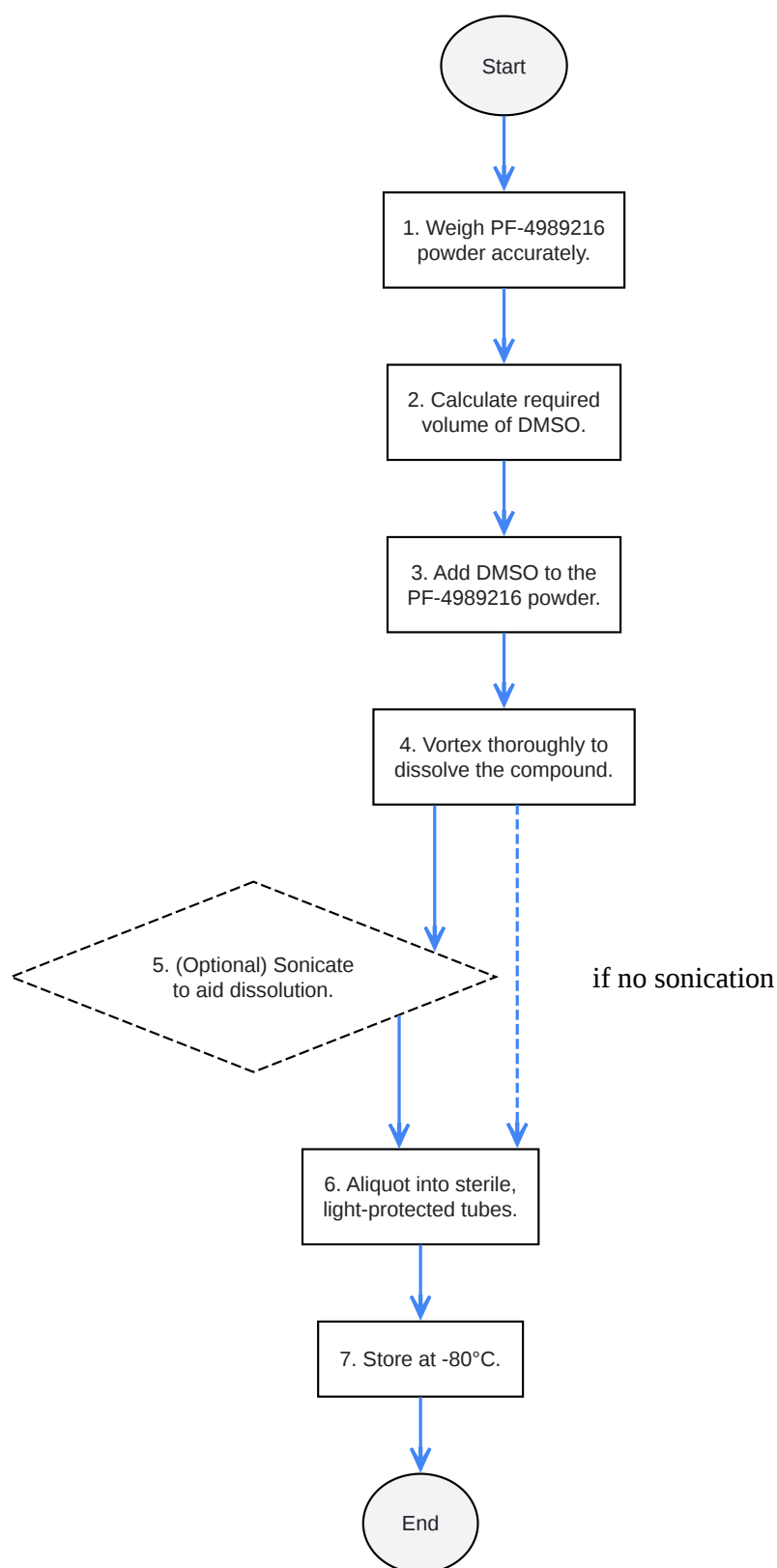
Caption: PI3K signaling pathway inhibited by **PF-4989216**.

Experimental Protocols

Materials and Equipment

- **PF-4989216** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, for enhancing solubility)
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow



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Caption: Workflow for preparing **PF-4989216** stock solution.

Detailed Protocol for a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PF-4989216** in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.

- Pre-preparation:
 - Allow the vial of **PF-4989216** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
 - Ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility if the stock solution will be used for cell culture.
- Weighing the Compound:
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh the desired amount of **PF-4989216** powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.804 mg of **PF-4989216**.
- Calculating Solvent Volume:
 - Use the following formula to calculate the required volume of DMSO:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
 - For 3.804 mg of **PF-4989216** to make a 10 mM (0.01 M) solution:
 - $\text{Volume (L)} = 0.003804 \text{ g} / (380.4 \text{ g/mol} \times 0.01 \text{ mol/L}) = 0.001 \text{ L} = 1 \text{ mL}$
- Dissolving the Compound:
 - Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **PF-4989216** powder.
 - Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

- If complete dissolution is not achieved by vortexing, sonicate the solution for 5-10 minutes.
[2]
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes.
 - Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
 - Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Safety Precautions

- **PF-4989216** is a bioactive compound. Standard laboratory safety practices should be followed.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Dispose of all waste materials according to institutional guidelines for chemical waste.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. PF-4989216 | Apoptosis | PI3K | TargetMol [targetmol.com]
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